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Compound of Interest

Compound Name: 3-Benzoyl-1-tosylpyrrole

Cat. No.: B143713

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Benzoyl-1-tosylpyrrole, a substituted pyrrole derivative of interest to researchers in medicinal
chemistry and materials science. Due to the limited availability of directly published complete
spectra for this specific molecule, this guide synthesizes expected spectroscopic values based
on data from closely related analogs and established principles of spectroscopic interpretation.
Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data are also presented to facilitate the characterization of
this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Benzoyl-1-
tosylpyrrole. These predictions are derived from the analysis of similar compounds reported in
the scientific literature and established spectroscopic databases.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Benzoyl-1-tosylpyrrole
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Notes
(3, ppm) Hz)

Downfield shift
due to
deshielding from

Pyrrole H-2 7.8-8.2 dd ~2-3, ~1-2 both the adjacent
tosyl group and
the benzoyl

group.

Influenced by the
electron-

Pyrrole H-5 72-7.6 t ~2-3 withdrawing
nature of the N-

tosyl group.

Expected to be

the most upfield

Pyrrole H-4 6.3-6.7 dd ~2-3,~1-2
of the pyrrole
protons.
Protons closest

Benzoyl (ortho) 7.7-79 d ~7-8 to the carbonyl
group.

Benzoyl (meta) 74-7.6 t ~7-8

Benzoyl (para) 75-7.7 t ~7-8

Aromatic protons
7.8-8.0 d ~8-9 on the tosyl

group.

Tosyl (ortho to
SO2)

Aromatic protons
Tosyl (meta to

73-75 d ~8-9 on the tosyl
SOz2)
group.
Tosyl -CH3 24-25 s - Characteristic

singlet for the
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methyl group on

the tosyl moiety.

Table 2: Predicted 3C NMR Spectroscopic Data for 3-Benzoyl-1-tosylpyrrole

Predicted Chemical Shift

Carbon Notes
(3, ppm)
Typical range for an aryl
C=0 (Benzoyl) 188 - 192
ketone carbonyl carbon.[1]
Carbon bearing the benzoyl
Pyrrole C-3 130 - 135
group.
Pyrrole C-2 125-130
Pyrrole C-5 115-120
Pyrrole C-4 110-115
) Carbon attached to the pyrrole
Benzoyl (ipso) 135 - 140 )
ring.
Multiple signals expected for
Benzoyl (aromatic) 128 - 134 the aromatic carbons of the
benzoyl group.
) Carbon attached to the
Tosyl (ipso) 145 - 150
sulfonyl group.
_ Aromatic carbons of the tosyl
Tosyl (aromatic) 127 - 130
group.
Characteristic signal for the
Tosyl -CHs 21-22

methyl group carbon.

Table 3: Predicted IR Spectroscopic Data for 3-Benzoyl-1-tosylpyrrole
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
C=0 Stretch Conjugated aryl
1650 - 1670 Strong
(Benzoyl) ketone.
SO: Stretch Characteristic for
) 1360 - 1380 Strong
(asymmetric) sulfonyl groups.
SO: Stretch Characteristic for
) 1170 - 1190 Strong
(symmetric) sulfonyl groups.
C-N Stretch (Pyrrole) 1250 - 1350 Medium
C=C Stretch _ Multiple bands
) 1450 - 1600 Medium-Weak
(Aromatic) expected.
C-H Stretch )
] 3000 - 3100 Medium-Weak
(Aromatic)
From the tosyl methyl
C-H Stretch (Alkyl) 2850 - 3000 Weak

group.

Table 4: Predicted Mass Spectrometry Data for 3-Benzoyl-1-tosylpyrrole

lon Predicted m/z Notes

[M]*e ~325.08 Molecular ion.

[M-SO2C7H7]* [M-155]+ Loss of the tosyl group.

[C7Hs0]* 105 Benzoyl cation fragment.
Tropylium ion from the tosyl

[C7HA]* 91 by Y

group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3-Benzoyl-1-tosylpyrrole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of high-purity 3-Benzoyl-1-tosylpyrrole in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

1H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

13C NMR Data Acquisition:

e Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Spectral Width: 0-220 ppm.

e Acquisition Time: 1-2 seconds.

* Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3-Benzoyl-1-tosylpyrrole sample directly onto the ATR
crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o A background spectrum of the empty ATR crystal should be collected before scanning the
sample.

Mass Spectrometry (MS)

Sample Preparation:

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent
such as methanol, acetonitrile, or dichloromethane.

o For techniques like Electrospray lonization (ESI), the solution can be directly infused or
injected into the mass spectrometer. For Electron lonization (El), the sample may be
introduced via a direct insertion probe.
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Data Acquisition (Electron lonization - El):

Mass Spectrometer: A mass spectrometer equipped with an El source (e.g., a GC-MS
system).

lonization Energy: 70 eV.

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 3-Benzoyl-1-tosylpyrrole.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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